molecular formula C30H44O2 B13397891 2-Methyl-6-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)hept-2-enal

2-Methyl-6-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)hept-2-enal

Cat. No.: B13397891
M. Wt: 436.7 g/mol
InChI Key: RHNFCIPJKSUUES-UHFFFAOYSA-N
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Description

Ganoderal A is a tetracyclic triterpenoid compound isolated from the fungus Ganoderma lucidum, a well-known traditional Chinese medicinal herb. This compound has garnered significant attention due to its potential therapeutic properties, particularly in the field of osteogenic differentiation and bone health .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ganoderal A involves multiple steps, starting from simpler triterpenoid precursors. The process typically includes oxidation, reduction, and cyclization reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the research focus.

Industrial Production Methods: Industrial production of ganoderal A is primarily achieved through extraction from Ganoderma lucidum. The extraction process involves solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC). The yield and purity of ganoderal A can be optimized by adjusting the extraction parameters .

Chemical Reactions Analysis

Types of Reactions: Ganoderal A undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the desired substituent, often involving nucleophilic or electrophilic reagents.

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of ganoderal A, which may exhibit different biological activities .

Scientific Research Applications

    Chemistry: Used as a model compound for studying triterpenoid synthesis and reactivity.

    Biology: Investigated for its role in promoting osteogenic differentiation of stem cells.

    Medicine: Potential therapeutic agent for bone-related disorders, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of dietary supplements and functional foods .

Mechanism of Action

Ganoderal A exerts its effects through multiple molecular pathways:

    Osteogenic Differentiation: Promotes the expression of osteoblast-specific markers such as alkaline phosphatase, RUNX2, and osteocalcin. .

    Anti-inflammatory and Anticancer: Modulates the p53-MDM2 pathway, leading to apoptosis in cancer cells. .

Comparison with Similar Compounds

Ganoderal A is unique among triterpenoids due to its specific molecular structure and biological activities. Similar compounds include:

Ganoderal A stands out for its potent osteogenic and anticancer activities, making it a promising candidate for further research and development.

Properties

IUPAC Name

2-methyl-6-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)hept-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O2/c1-20(19-31)9-8-10-21(2)22-13-17-30(7)24-11-12-25-27(3,4)26(32)15-16-28(25,5)23(24)14-18-29(22,30)6/h9,11,14,19,21-22,25H,8,10,12-13,15-18H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNFCIPJKSUUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C=O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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